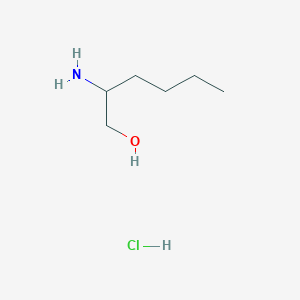

2-Aminohexan-1-ol hydrochloride

Description

2-Aminohexan-1-ol hydrochloride is an organic compound comprising a six-carbon chain with an amino group (-NH₂) at the second carbon and a hydroxyl group (-OH) at the first carbon, neutralized as a hydrochloride salt. Its molecular formula is C₆H₁₄ClNO, and it is commonly utilized in pharmaceutical synthesis and biochemical research due to its dual functional groups, which enable diverse reactivity . The hydrochloride salt enhances solubility in polar solvents, making it advantageous for industrial applications.

Properties

IUPAC Name |

2-aminohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-2-3-4-6(7)5-8;/h6,8H,2-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKICEFAZSRNYCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89585-17-1 | |

| Record name | 1-Hexanol, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89585-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminohexan-1-ol hydrochloride can be synthesized by reacting 2-aminohexanol with hydrochloric acid. The reaction typically involves dissolving 2-aminohexanol in a suitable solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of 2-Aminohexan-1-ol hydrochloride as a white crystalline solid .

Industrial Production Methods

In industrial settings, the production of 2-Aminohexan-1-ol hydrochloride follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Aminohexan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

2-Aminohexan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the study of biochemical pathways and enzyme reactions.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Aminohexan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This compound can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

- (R)-2-Aminohexan-1-ol Hydrochloride Molecular Formula: C₆H₁₄ClNO (identical to the parent compound). Key Difference: The (R)-enantiomer exhibits distinct stereochemical properties, which may influence its interactions in chiral environments, such as enzyme binding . Similarity Score: 0.86 (compared to the parent compound) .

- (S)-3-Aminohexan-1-ol Hydrochloride Molecular Formula: C₆H₁₄ClNO. Key Difference: The amino group is positioned at the third carbon instead of the second, altering steric and electronic effects. This structural shift reduces similarity to the parent compound (score: 0.83) .

Salt Forms and Derivatives

- 2-Aminohexan-1-ol Oxalate Molecular Formula: C₆H₁₅NO·C₂H₂O₄. Key Difference: The oxalate counterion replaces chloride, reducing solubility in water compared to the hydrochloride form. This derivative is often used in crystallization studies .

Cyclohexanol-Based Analogues

- cis-2-Aminocyclohexanol Hydrochloride Molecular Formula: C₆H₁₃ClNO. Melting Point: 186–190°C. Key Difference: The cyclohexane ring introduces rigidity and hydrophobicity, lowering water solubility compared to the linear parent compound. The cis configuration allows intramolecular hydrogen bonding .

- trans-2-Aminocyclohexanol Hydrochloride Molecular Formula: C₆H₁₃ClNO. Melting Point: 172–175°C. Key Difference: The trans configuration disrupts intramolecular hydrogen bonding, leading to a lower melting point than the cis form .

Ethyl-Substituted Analogues

Chlorinated and Ketone-Containing Analogues

2-Chlorocyclohexan-1-amine Hydrochloride

- 2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride Molecular Formula: C₁₀H₁₈ClNO. Key Difference: The ketone group introduces a reactive site for condensation reactions, while the dimethylamino group increases basicity. This compound is often used in asymmetric catalysis .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility (Water) | Key Structural Feature |

|---|---|---|---|---|---|

| 2-Aminohexan-1-ol Hydrochloride | C₆H₁₄ClNO | 151.63 | Not reported | High | Linear chain, -NH₂, -OH, HCl salt |

| cis-2-Aminocyclohexanol HCl | C₆H₁₃ClNO | 151.63 | 186–190 | Moderate | Cyclohexane ring, cis configuration |

| trans-2-Aminocyclohexanol HCl | C₆H₁₃ClNO | 151.63 | 172–175 | Moderate | Cyclohexane ring, trans configuration |

| 2-Ethylhexylamine Hydrochloride | C₈H₂₀ClN | 165.70 | Not reported | Low | Ethyl branch, no -OH group |

| 2-Aminohexan-1-ol Oxalate | C₈H₁₇NO₅ | 207.23 | Not reported | Moderate | Oxalate counterion |

Key Research Findings

Steric and Electronic Effects: Linear amines like 2-aminohexan-1-ol hydrochloride exhibit higher conformational flexibility than cyclic analogues, enabling broader applications in drug design .

Salt-Dependent Solubility : Hydrochloride salts generally outperform oxalate or freebase forms in aqueous solubility, critical for bioavailability in pharmaceuticals .

Chirality Impact: Enantiomers like (R)- and (S)-2-aminohexan-1-ol hydrochloride may display divergent biological activities, necessitating enantioselective synthesis .

Biological Activity

2-Aminohexan-1-ol hydrochloride, a chiral compound, has garnered attention in the field of medicinal chemistry due to its unique biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Structure and Properties

2-Aminohexan-1-ol hydrochloride is characterized by its chiral nature, which allows it to interact specifically with various biological targets. Its molecular formula is , and it features an amino group and a hydroxyl group that contribute to its reactivity and interactions within biological systems .

| Property | Description |

|---|---|

| Molecular Formula | |

| Chirality | Exists as enantiomers (R and S forms) |

| Functional Groups | Amino group, Hydroxyl group |

The biological activity of 2-aminohexan-1-ol hydrochloride primarily involves its role as a ligand that interacts with specific enzymes and receptors. These interactions can modulate various cellular pathways, leading to physiological responses that are context-dependent .

Interaction with Biological Targets

Research indicates that 2-aminohexan-1-ol hydrochloride can bind to active sites on proteins, influencing their activity. This property is particularly relevant in drug design, where understanding ligand-receptor interactions can enhance therapeutic efficacy while minimizing side effects .

Pharmacological Studies

Several studies have investigated the pharmacological properties of 2-aminohexan-1-ol hydrochloride:

- Enzyme Interaction : The compound has been shown to affect enzyme mechanisms, potentially serving as a substrate or inhibitor depending on the target enzyme .

- Therapeutic Applications : Its chiral nature allows for selective interactions that may lead to novel therapeutic agents for various diseases, including cancer and metabolic disorders .

Case Studies

A notable study focused on the compound's binding affinity with retinoic acid receptors (RAR) and retinoid X receptors (RXR), crucial for regulating gene expression related to cell proliferation and differentiation. This suggests potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-aminohexan-1-ol hydrochloride, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-Aminohexan-1-ol hydrochloride | Enantiomer with similar properties | Different biological activities due to chirality |

| 2-Aminohexane | Lacks hydroxyl group; primary amine | Broader applications but less specificity |

| 2-Amino-1-butanol | Shorter chain analog | Distinct chemical properties |

| DL-2-Amino-1-hexanol | Racemic mixture | Potentially different pharmacological profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.